

An In-depth Technical Guide to the Chemical Structure and Properties of Tametraline

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Tametraline, also known as CP-24,441, is a norepinephrine-dopamine reuptake inhibitor (NDRI) that was investigated by Pfizer.[1] Although its development was halted due to stimulant side effects observed in preclinical models, the chemical scaffold of **tametraline** served as a foundational element in the development of the widely-used selective serotonin reuptake inhibitor (SSRI), sertraline.[2] This technical guide provides a comprehensive overview of the chemical structure, properties, and available experimental data for **tametraline**, intended for an audience of researchers, scientists, and drug development professionals.

Chemical Structure and Identification

Tametraline is a tetralin-based compound with the IUPAC name (1R,4S)-N-methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine.[1][3] It is the (1R,4S)-stereoisomer of N-methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine. The hydrochloride salt of **tametraline** is also documented.[1]



Identifier	Value	
IUPAC Name	(1R,4S)-N-methyl-4-phenyl-1,2,3,4- tetrahydronaphthalen-1-amine[1][3]	
SMILES String	CN[C@@H]1CCINVALID-LINK C3=CC=CC=C3[3]	
CAS Number	52795-02-5[3]	
Molecular Formula	C17H19N[3]	
Molecular Weight	237.34 g/mol [3]	
PubChem CID	163308[3]	

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **tametraline**, such as melting point, boiling point, pKa, and solubility, are not readily available in the published literature. However, computed properties from publicly available databases provide some insight. For comparative purposes, the experimental properties of its close structural analog, sertraline, are also presented.

Property	Tametraline (Computed)	Sertraline (Experimental)
Melting Point	Not Available	243-249 °C (hydrochloride)[4]
Boiling Point	Not Available	Not Available
рКа	Not Available	9.16 (sertraline free base)[5]
Solubility	Not Available	Sertraline hydrochloride: 4.24 mg/mL in water[5]
LogP	3.5 (XLogP3)[3]	4.30 (octanol/water)[5]

Synthesis of Tametraline

A general synthetic route to **tametraline** involves a Friedel-Crafts cyclization followed by the formation of a Schiff base with methylamine and subsequent stereoselective reduction.[2] This



process yields both the trans- and cis-isomers. A detailed experimental protocol for the specific synthesis of the (1R,4S)-isomer (**tametraline**) is not explicitly detailed in the available literature. However, a general procedure for a related synthesis of sertraline isomers can be adapted.

Representative Experimental Protocol (Adapted from Sertraline Synthesis)

Step 1: Imine Formation. To a solution of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone in a suitable aprotic solvent such as toluene, is added methylamine and a Lewis acid catalyst like titanium tetrachloride (TiCl4). The reaction mixture is stirred at room temperature to facilitate the formation of the corresponding N-methylimine.[6]

Step 2: Reduction. The formed imine is then reduced. A common method involves catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[6] This step is crucial for establishing the stereochemistry at the C1 position.

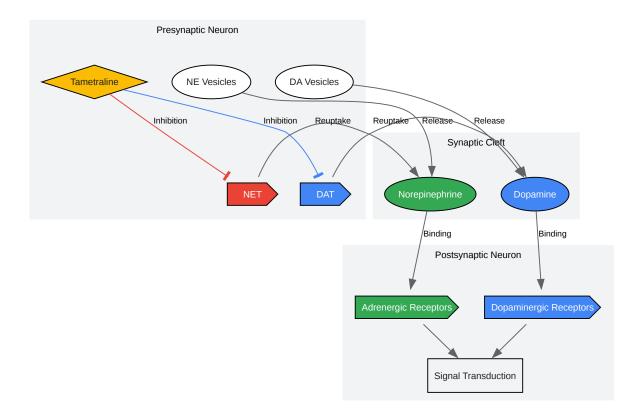
Step 3: Isomer Separation. The reduction typically yields a mixture of cis and trans isomers. These isomers can be separated using chromatographic techniques or by fractional crystallization of their salts, for instance, by forming the mandelate salt.[7]

Mechanism of Action: Norepinephrine and Dopamine Reuptake Inhibition

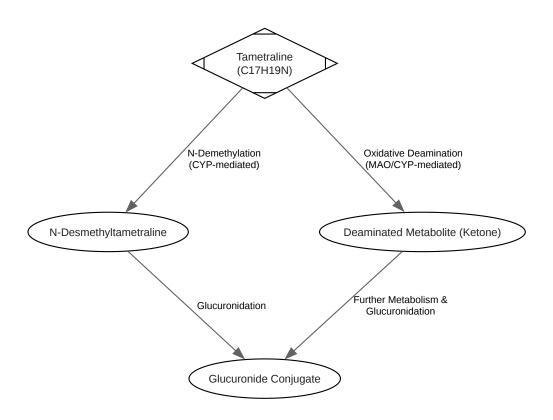
Tametraline functions as a potent inhibitor of both the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1][2] This inhibition leads to an increase in the extracellular concentrations of norepinephrine and dopamine in the synaptic cleft, thereby enhancing noradrenergic and dopaminergic neurotransmission.

Signaling Pathway of Norepinephrine and Dopamine Reuptake Inhibition









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